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molecular formula C4H12O2Si B074317 Dimethoxydimethylsilane CAS No. 1112-39-6

Dimethoxydimethylsilane

Cat. No. B074317
M. Wt: 120.22 g/mol
InChI Key: JJQZDUKDJDQPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05986124

Procedure details

306 mg Of allyl chloride, 530 mol of dimethyldimethoxysilane, and 77 mg of toluene were placed in a glass reaction tube and 0.01 ml of acetic acid was added to this mixture. Then, 0.005 mol of a toluene solution of a 0-valent platinum complex of divinyltetramethyldisiloxane (platinum content: 0.4 wt %) was added to this mixture. The reaction tube was sealed and heated for 2 hours in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of allyl chloride was 100% and γ-chloropropylmethyldimethoxysilane was produced at a yield of 40%.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
530 mol
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
0.01 mL
Type
solvent
Reaction Step One
Quantity
0.005 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[CH3:5][Si:6](C)([O:9][CH3:10])[O:7][CH3:8].C1(C)C=CC=CC=1.C([Si](C=C)(C)O[Si](C)(C)C)=C>C(O)(=O)C>[Cl:4][CH2:1][CH2:2][CH2:3][Si:6]([CH3:5])([O:9][CH3:10])[O:7][CH3:8]

Inputs

Step One
Name
Quantity
306 mg
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
530 mol
Type
reactant
Smiles
C[Si](OC)(OC)C
Name
Quantity
77 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.01 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.005 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Si](O[Si](C)(C)C)(C)C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to this mixture
CUSTOM
Type
CUSTOM
Details
The reaction tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
following cooling

Outcomes

Product
Name
Type
product
Smiles
ClCCC[Si](OC)(OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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